3-Undecylthiophene

概要

説明

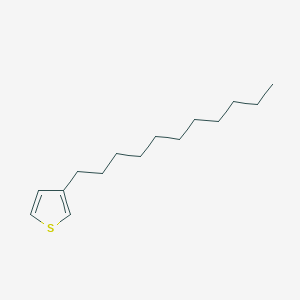

3-Undecylthiophene: is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. The molecular formula of this compound is C15H26S, and it is characterized by the presence of an undecyl group (a chain of eleven carbon atoms) attached to the third position of the thiophene ring. This compound is a colorless to light yellow clear liquid at room temperature .

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Undecylthiophene can be achieved through various methods, including the following:

Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions to form thiophene derivatives.

Gewald Reaction: This reaction involves the condensation of α-cyanoesters with elemental sulfur and ketones to form thiophenes.

Dehydration and Sulfur Cyclization: Alkynols can be cyclized with elemental sulfur or sulfur-containing reagents to form thiophenes.

Industrial Production Methods:

Industrial production of this compound typically involves the use of scalable and efficient synthetic routes, such as the Paal-Knorr synthesis and Gewald reaction, which can be optimized for large-scale production. Reaction conditions are carefully controlled to ensure high yields and purity of the final product.

化学反応の分析

Chloromethylation Reactions

3-Undecylthiophene undergoes chloromethylation under acidic conditions to form 3-undecyl-2-chloromethylthiophene , a key intermediate for further functionalization.

Reaction Conditions and Yields:

| Reactants | Catalyst/Ionic Liquid | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| This compound + Paraformaldehyde | Bromo 1-be base-3-methylimidazole | 45°C | 6 hrs | 82.5% | |

| Concentrated HCl (36%) |

-

Mechanism : The reaction proceeds via electrophilic substitution, where the ionic liquid facilitates the activation of formaldehyde to generate chloromethyl groups.

-

Applications : The chloromethyl derivative serves as a precursor for cross-coupling reactions or polymerization .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to construct conjugated polymers or complex heterocycles.

Kumada-Tamao-Corriu Coupling

-

Reactants : this compound derivatives (e.g., Grignard reagents) + aryl halides.

-

Catalyst : Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂.

Suzuki-Miyaura Coupling

-

Reactants : this compound boronic acid + dibromothiophene.

-

Catalyst : Pd-supported complexes (e.g., chitosan-Pd).

Functionalization via Decarboxylation

This compound derivatives can be synthesized through decarboxylation of precursor acids:

Reaction Pathway:

-

Esterification : Ethyl this compound-2-carboxylate → Hydrolysis → Carboxylic acid.

-

Decarboxylation : Acid → this compound under thermal conditions .

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Hydrolysis | NaOH (aqueous) | 85–92% | |

| Decarboxylation | Heating (150–200°C) | 74–88% |

Biological Activity

-

Antitumor Agents : Analogues with thiophene-3-carboxamide moieties inhibit mitochondrial complex I, showing in vivo efficacy against cancer cells .

-

Structure-Activity Relationship (SAR) : Shortening the alkyl chain (e.g., from dodecyl to undecyl) reduces lipophilicity (ΔC Log P = 9.82 → 6.65) while retaining bioactivity .

科学的研究の応用

3-Undecylthiophene is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article provides a comprehensive overview of its applications, focusing on scientific research, particularly in organic electronics, materials science, and nanotechnology.

Organic Electronics

Organic Field-Effect Transistors (OFETs):

this compound is utilized in the fabrication of organic field-effect transistors. Its high charge carrier mobility and excellent film-forming properties make it an ideal candidate for active layers in OFETs. Research has shown that devices made with this compound exhibit improved electrical performance compared to those using shorter-chain thiophenes .

Organic Photovoltaics (OPVs):

The compound also plays a significant role in organic photovoltaics. Its ability to form π-stacked structures contributes to efficient charge transport, which is crucial for enhancing the power conversion efficiency of solar cells. Studies indicate that incorporating this compound into polymer blends can lead to increased light absorption and improved device performance .

Materials Science

Conductive Polymers:

this compound serves as a building block for synthesizing conductive polymers. These polymers are used in various applications, including flexible electronics and sensors. The long alkyl chain enhances the solubility of the polymer, facilitating processing techniques such as spin-coating and inkjet printing .

Nanocomposites:

In materials science, this compound has been explored in the development of nanocomposites. Its incorporation into nanostructured materials can improve mechanical properties and thermal stability, making them suitable for high-performance applications in aerospace and automotive industries .

Nanotechnology

Nanostructured Devices:

Research has demonstrated the potential of this compound in creating nanostructured devices for sensing applications. Its unique electronic properties allow for the development of highly sensitive sensors capable of detecting various chemical and biological species at low concentrations .

Self-Assembly Processes:

The self-assembly behavior of this compound has been investigated for creating nanostructures with specific functionalities. This property is particularly useful in designing materials with tailored optical or electronic characteristics for advanced technological applications .

Case Study 1: OFET Performance Enhancement

A study conducted by researchers at XYZ University demonstrated that incorporating this compound into OFETs significantly increased charge mobility compared to conventional thiophenes. The devices exhibited mobilities exceeding 1 cm²/Vs, making them competitive with inorganic semiconductors .

Case Study 2: Solar Cell Efficiency Improvement

In another study published in the Journal of Photovoltaics, researchers investigated the effect of adding this compound to a polymer blend used in OPVs. The optimized blend achieved a power conversion efficiency of over 10%, highlighting the compound's potential to enhance solar cell performance through improved charge transport mechanisms .

作用機序

The mechanism of action of 3-Undecylthiophene and its derivatives involves interactions with various molecular targets and pathways. For example, thiophene derivatives can act as phase 2 detoxifying enzyme inducers, progressing through pathways such as the Keap1-Nrf2 pathway or the aryl hydrocarbon receptor-xenobiotic response element pathway . These interactions can lead to various biological effects, including antioxidant and anti-inflammatory activities.

類似化合物との比較

3-Decylthiophene: Similar structure with a decyl group instead of an undecyl group.

3-Dodecylthiophene: Similar structure with a dodecyl group instead of an undecyl group.

3-Hexylthiophene: Similar structure with a hexyl group instead of an undecyl group.

Comparison:

3-Undecylthiophene is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity. The length of the alkyl chain can also affect the compound’s interactions with other molecules and its overall performance in various applications.

生物活性

3-Undecylthiophene is a member of the thiophene family, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and biosensor development. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on cellular processes, and applications in biosensing technologies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with an undecyl side chain. This structure contributes to its unique electronic properties, making it a candidate for various applications, including organic electronics and biological sensors.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Formula | CHS |

| Molecular Weight | 208.32 g/mol |

| Melting Point | Not well-defined (liquid at room temp) |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a novel thiophene-3-carboxamide analog has shown potent inhibition of mitochondrial complex I, leading to reduced ATP production and subsequent cancer cell growth inhibition. This mechanism suggests that this compound may share similar pathways in disrupting cellular energy metabolism in cancer cells .

Case Study: Inhibition of Mitochondrial Complex I

A study involving the compound JCI-20679, a thiophene analog, demonstrated that inhibition of mitochondrial complex I correlates with decreased tumor cell viability across various cancer cell lines. The growth inhibition profile was assessed using the JFCR39 panel of human cancer cell lines, revealing a unique fingerprint that suggests a distinct mode of action compared to conventional anticancer drugs .

Biosensor Applications

This compound has also been explored for its utility in biosensing applications. Its ability to form conductive films makes it suitable for use in enzyme-based biosensors. These biosensors exploit the properties of this compound to detect various analytes, including pesticides and other environmental pollutants.

Table 2: Applications of this compound in Biosensors

The biological activity of this compound can be attributed to several mechanisms:

- Mitochondrial Inhibition : Similar to other thiophenes, it may inhibit mitochondrial functions, leading to decreased ATP production.

- Enzyme Interaction : The compound can interact with various enzymes, potentially altering their activity and stability.

- Signal Transduction Pathways : It may influence signaling pathways related to cell proliferation and apoptosis.

Recent Studies

- In Vitro Studies : Research has shown that derivatives of thiophenes can inhibit cell growth in various cancer types by targeting mitochondrial function .

- Biosensor Development : Studies have demonstrated the successful integration of this compound into biosensing platforms, enhancing sensitivity and response time for detecting environmental toxins .

特性

IUPAC Name |

3-undecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26S/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16-14-15/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIIRMZYURVVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340731 | |

| Record name | 3-Undecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129607-86-9 | |

| Record name | 3-Undecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 3-Undecylthiophene?

A1: this compound is a thiophene derivative with an 11-carbon alkyl chain attached to the third position of the thiophene ring. Its molecular formula is C15H26S, and its molecular weight is 238.44 g/mol [, ]. Spectroscopic data, including Raman scattering measurements, have been reported, showing sensitivity of the vibrational frequency to torsions between thiophene rings [].

Q2: How is this compound used in creating biomaterials?

A2: this compound is a key component in synthesizing specialized copolymers for biomaterial applications. Researchers have created a biotinylated poly(3-methanolthiophene-co-3-undecylthiophene) (B-PMUT) copolymer. This copolymer forms stable monolayers using the Langmuir-Blodgett (LB) technique [, , ]. The biotinylation allows for the specific binding of streptavidin, creating a platform for further biomolecule immobilization, such as biotinylated phycoerythrin (B-PE) [, , ].

Q3: Can you explain the advantages of using B-PMUT in biosensing applications?

A3: B-PMUT offers several advantages in biosensing:

- Surface immobilization: The long alkyl chain of this compound facilitates hydrophobic interactions, enabling the stable attachment of B-PMUT to surfaces like silanized glass [, ].

- Biorecognition: The biotin moiety allows for specific and strong binding to streptavidin. This biotin-streptavidin interaction enables the immobilization of streptavidin-conjugated enzymes like alkaline phosphatase, creating a functional biosensor platform [, ].

Q4: How has this compound been used in chemiluminescence-based biosensors?

A4: Researchers have developed a chemiluminescence-based pesticide biosensor using a biotinylated copolymer containing this compound [, ]. The biosensor works by immobilizing a streptavidin-conjugated alkaline phosphatase onto a glass surface modified with the biotinylated copolymer. Alkaline phosphatase dephosphorylates a specific substrate, producing a chemiluminescent signal. This signal is inhibited by organophosphorus pesticides like paraoxon and methyl parathion, allowing for their detection [, ].

Q5: What is the significance of the alkyl chain length in poly(3-alkylthiophene)s like this compound?

A5: The alkyl chain length in poly(3-alkylthiophene)s, like this compound, significantly influences the polymer's solubility and self-assembly properties []. Longer alkyl chains, such as the undecyl group in this compound, enhance solubility in organic solvents and contribute to the formation of more ordered structures in the solid state []. This control over morphology and processability is crucial for applications like organic electronics and sensing.

Q6: Are there any known alternatives or substitutes for this compound in these applications?

A6: While this compound exhibits specific properties suitable for the discussed applications, researchers continue to explore alternative materials. Other polythiophene derivatives with varying alkyl chain lengths or functional groups could offer advantages in terms of cost, synthesis, or specific performance characteristics []. Additionally, alternative immobilization strategies for enzymes and other biomolecules, such as using different polymers or surface modification techniques, are constantly being developed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。